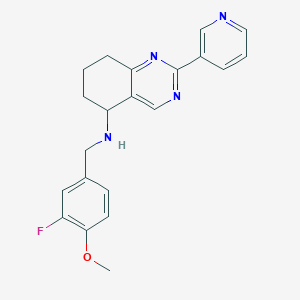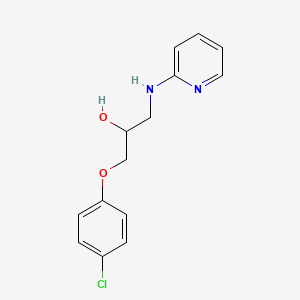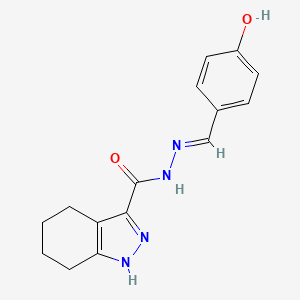![molecular formula C18H20N2O3 B6086005 N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a chemical compound used in scientific research for its potential therapeutic applications. It is also known as MP-10 and is a selective antagonist of the dopamine D3 receptor.
Mechanism of Action
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a selective antagonist of the dopamine D3 receptor. It works by blocking the activity of dopamine at the D3 receptor, which is involved in reward and addiction. By blocking the activity of dopamine at this receptor, N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide may reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
Biochemical and Physiological Effects:
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to reduce inflammation in animal models of inflammatory disease. Additionally, it has been shown to protect against neurodegeneration in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the D3 receptor in addiction and other behaviors. Additionally, it has been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases.
One limitation of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, its potential therapeutic applications have not yet been fully explored, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are a number of future directions for research on N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of addiction, inflammatory diseases, and neurodegenerative diseases. Another direction is to develop more soluble forms of the compound for use in experiments. Additionally, further research is needed to determine the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide involves a multi-step process. The first step is the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenylpropanoic acid. The second step is the reaction of 4-methylphenylpropanoic acid with thionyl chloride to form 4-methylphenylpropanoyl chloride. The third step is the reaction of 4-methylphenylpropanoyl chloride with N-methyl-4-aminobenzamide to form N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide.
Scientific Research Applications
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-addictive properties and may be useful in the treatment of drug addiction. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-methyl-4-[2-(4-methylphenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-10-16(11-5-12)23-13(2)17(21)20-15-8-6-14(7-9-15)18(22)19-3/h4-11,13H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOXAMONHJMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)

![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)
![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)